

Carpachromene solubility in DMSO and other solvents

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An In-depth Technical Guide to the Solubility of Carpachromene

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in experimental design. This guide provides a comprehensive overview of the solubility of **carpachromene**, a flavonoid known for its potential anti-inflammatory and anti-diabetic properties.

Carpachromene: An Overview

Carpachromene (CAS: 57498-96-1) is a natural flavonoid that has garnered interest for its biological activities, including the inhibition of α -glucosidase and its modulatory effects on key signaling pathways. Structurally, it is an extended flavonoid, which influences its physicochemical properties, including solubility.

Solubility Profile of Carpachromene

The solubility of **carpachromene** has been qualitatively described in various chemical datasheets. While specific quantitative solubility (i.e., the saturation point) is not extensively reported in peer-reviewed literature, practical solubility for creating stock solutions is available from suppliers. This information is crucial for in vitro and in vivo study design.

Qualitative Solubility

Carpachromene is soluble in a range of common organic solvents. This is consistent with the solubility of other flavonoid aglycones, which are typically less soluble in water and more



soluble in polar organic solvents.

Quantitative Solubility Data

Direct measurements of **carpachromene**'s maximum solubility in various solvents are not readily available in published literature. However, data from suppliers on the preparation of stock solutions can provide a reliable indication of its minimum solubility. For instance, it is possible to prepare a 100 mM stock solution, which provides a quantitative baseline for researchers.

The table below summarizes the available qualitative and quantitative solubility data for carpachromene.

Solvent	CAS Number	Solubility (Qualitative)	Minimum Solubility (Quantitative)	Data Source
Dimethyl Sulfoxide (DMSO)	67-68-5	Soluble	≥ 33.63 mg/mL (100 mM)	[1]
Chloroform	67-66-3	Soluble	Not Reported	
Dichloromethane	75-09-2	Soluble	Not Reported	
Ethyl Acetate	141-78-6	Soluble	Not Reported	
Acetone	67-64-1	Soluble	Not Reported	[2]

Note: The quantitative value for DMSO is calculated based on the ability to prepare a 100 mM stock solution, as indicated by supplier data[1]. The molecular weight of **carpachromene** is 336.34 g/mol . This value represents a working concentration and the maximum solubility may be higher.

Experimental Protocol: Determining Flavonoid Solubility



For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a general and robust method for determining the solubility of flavonoids like **carpachromene**. This method is based on the widely used shake-flask technique followed by High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment

- Carpachromene (solid)
- Selected solvents (e.g., DMSO, Ethanol, Water)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker or incubator
- Centrifuge
- Syringe filters (0.22 μm)
- HPLC system with a UV/Vis or DAD detector
- Volumetric flasks and pipettes

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid carpachromene to a vial containing a known volume of the solvent to be tested. The excess solid is crucial to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.



• Sample Processing:

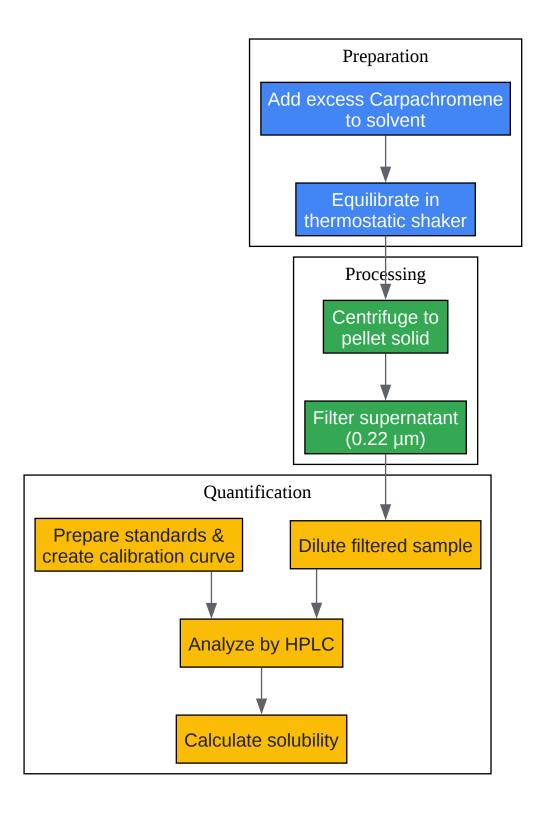
- After equilibration, allow the vials to stand to let the excess solid settle.
- Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
- Carefully withdraw an aliquot of the clear supernatant.
- Immediately filter the supernatant through a 0.22 μm syringe filter to remove any remaining particulates.

Quantification by HPLC:

- Prepare a series of standard solutions of carpachromene with known concentrations in the chosen solvent.
- Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
- Dilute the filtered supernatant (from step 2) with the solvent to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample into the HPLC system.
- Determine the concentration of carpachromene in the diluted sample using the calibration curve and the measured peak area.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of carpachromene in that solvent at the specified temperature.

The workflow for determining **carpachromene** solubility is illustrated in the diagram below.





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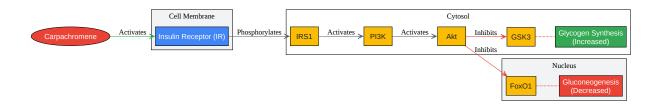
Fig 1. Experimental workflow for solubility determination.



Biological Context: Carpachromene in Signaling Pathways

The solubility of **carpachromene** in solvents like DMSO is critical for its use in cell-based assays to study its biological activity. One of the key pathways modulated by **carpachromene** is the insulin signaling pathway. Research has shown that **carpachromene** can ameliorate insulin resistance in HepG2 cells by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway[3] [4][5]. Understanding this pathway is essential for drug development professionals exploring **carpachromene**'s therapeutic potential.

The diagram below illustrates the signaling cascade affected by **carpachromene**.



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